molecular formula C12H12N2O3 B14077758 Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate CAS No. 101561-12-0

Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate

Cat. No.: B14077758
CAS No.: 101561-12-0
M. Wt: 232.23 g/mol
InChI Key: PLIQXKXYPLCYRX-UHFFFAOYSA-N
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Description

Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate is an organic compound characterized by its unique structure, which includes a benzoyldiazenyl group attached to a but-2-enoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate typically involves the reaction of methyl 3-aminocrotonate with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which then undergoes coupling with the benzoyl group to form the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at low temperatures to ensure the stability of the diazonium intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, influencing the activity of biological molecules. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminocrotonate: A precursor in the synthesis of Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate.

    Ethyl 3-methyl-3-butenoate: Shares a similar ester structure but lacks the diazenyl group.

    Methyl cinnamate: Contains a similar ester linkage but with a different aromatic group.

Uniqueness

This compound is unique due to the presence of the benzoyldiazenyl group, which imparts distinct chemical and physical properties. This group allows for specific interactions in chemical reactions and potential biological activities that are not observed in similar compounds .

Properties

CAS No.

101561-12-0

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 3-(benzoyldiazenyl)but-2-enoate

InChI

InChI=1S/C12H12N2O3/c1-9(8-11(15)17-2)13-14-12(16)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

PLIQXKXYPLCYRX-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)OC)N=NC(=O)C1=CC=CC=C1

Origin of Product

United States

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